Thiourea, N-methyl-N'-2-propenyl-

Description

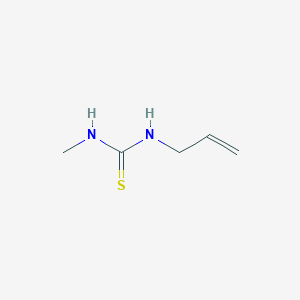

Thiourea, N-methyl-N'-2-propenyl- (CAS: Not explicitly provided; structurally analogous to compounds in and ) is a thiourea derivative featuring a methyl group on one nitrogen and an allyl (2-propenyl) group on the other. Thioureas are characterized by the presence of a thiocarbonyl (C=S) group, which confers unique chemical reactivity, metal-chelating capabilities, and biological activity. The methyl and allyl substituents in this compound likely influence its physical properties (e.g., solubility, melting point), chemical reactivity (e.g., catalytic efficiency), and biological interactions (e.g., antimicrobial activity) compared to other thiourea derivatives.

Properties

IUPAC Name |

1-methyl-3-prop-2-enylthiourea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2S/c1-3-4-7-5(8)6-2/h3H,1,4H2,2H3,(H2,6,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPGHHDVYSZIYOH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=S)NCC=C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70408357 | |

| Record name | Thiourea, N-methyl-N'-2-propenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70408357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13278-50-7 | |

| Record name | Thiourea, N-methyl-N'-2-propenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70408357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Scientific Research Applications

Medicinal Chemistry

Thiourea derivatives are extensively studied for their potential therapeutic properties:

- Anticancer Activity : Research has shown that thiourea derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds derived from thiourea have demonstrated IC50 values in the low micromolar range against breast cancer cell lines, indicating potent anticancer activity. Studies suggest that these compounds can inhibit angiogenesis and alter cancer cell signaling pathways, making them promising candidates for cancer therapy .

- Antimicrobial Properties : Thiourea derivatives have been evaluated for their antibacterial and antifungal activities. For example, certain derivatives have shown effectiveness against resistant bacterial strains such as E. faecalis and P. aeruginosa, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics .

- Neuroprotective Effects : Some studies indicate that thiourea compounds may protect against neurodegenerative diseases by inhibiting enzymes like acetylcholinesterase, which is crucial for maintaining cholinergic signaling in the brain.

Agricultural Applications

Thiourea derivatives are also utilized in agriculture:

- Plant Growth Regulators : Research has indicated that thiourea compounds can enhance plant growth and yield by acting as growth regulators. They promote seed germination and improve root development under stress conditions .

- Pesticides : Certain thiourea derivatives exhibit insecticidal properties, making them valuable in pest management strategies. Their ability to disrupt metabolic processes in pests presents an environmentally friendly alternative to conventional pesticides .

Industrial Applications

In industrial settings, thiourea derivatives find various uses:

- Chemical Synthesis : Thioureas serve as intermediates in the synthesis of pharmaceuticals and agrochemicals. They are used as building blocks for more complex molecules due to their versatile reactivity .

- Catalysts : Thiourea-based catalysts have been developed for various chemical reactions, including polymerization processes and organic transformations, highlighting their importance in synthetic chemistry .

Comparative Analysis of Thiourea Derivatives

To provide a clearer understanding of the applications of N-methyl-N'-2-propenyl-thiourea compared to other thioureas, the following table summarizes key characteristics:

| Property | N-methyl-N'-2-propenyl-thiourea | Other Thioureas |

|---|---|---|

| Anticancer Activity | High potency (IC50 < 20 µM) | Varies; some show low micromolar activity |

| Antimicrobial Activity | Effective against resistant strains | Generally effective; varies widely |

| Plant Growth Regulation | Enhances germination | Some derivatives show similar effects |

| Industrial Use | Versatile as a synthetic intermediate | Widely used across various sectors |

Case Study 1: Anticancer Research

A study published in Molecular Cancer Therapeutics explored the efficacy of various thiourea derivatives against human leukemia cell lines. The results indicated that N-methyl-N'-2-propenyl-thiourea exhibited significant cytotoxicity with IC50 values lower than those of established chemotherapeutics like doxorubicin .

Case Study 2: Agricultural Enhancement

Research conducted at an agricultural university demonstrated that applying thiourea compounds improved crop yields by up to 30% under drought conditions. The study highlighted the role of these compounds in enhancing root development and nutrient uptake .

Comparison with Similar Compounds

Substituent Effects on Physical and Chemical Properties

Table 1: Physical Properties of Selected Thiourea Derivatives

- Methyl vs. Ethyl groups may increase lipophilicity, affecting membrane permeability in biological systems.

- Allyl vs. Aryl Groups : Allyl substituents introduce π-bond reactivity, enabling participation in polymerization or metal coordination (). Aryl groups (e.g., phenyl in ) enhance rigidity and reduce solubility.

- Hydroxyethyl Substituents : Polar hydroxyethyl groups () improve water solubility but may reduce catalytic efficiency due to hydrogen bonding with active sites.

Catalytic and Metal-Chelating Properties

Table 3: Catalytic Performance of Thiourea Derivatives

- Metal Complexation : Allyl groups may stabilize transition metal complexes (e.g., Co(II), Ni(II)) through π-donation, enhancing their efficacy in catalysis or enzyme inhibition ().

- Catalytic Activity : Bulky substituents (e.g., aryl esters in ) reduce efficiency, while sulfonaryl groups improve it by modulating electron density.

Preparation Methods

Stepwise Alkylation via Intermediate Isothiocyanates

A widely adopted strategy involves the reaction of methylamine with allyl isothiocyanate. This nucleophilic addition proceeds under mild conditions, as exemplified by:

$$

\text{CH}3\text{NH}2 + \text{CH}2=\text{CHCH}2\text{NCS} \rightarrow \text{CH}3\text{NHCSNHCH}2\text{CH}=\text{CH}_2

$$

Key parameters include:

- Solvent selection : Polar aprotic solvents like tetrahydrofuran (THF) or ethyl acetate enhance reaction homogeneity.

- Temperature control : Reactions conducted at 0–25°C minimize side reactions such as polymerization of the allyl group.

- Stoichiometry : A 1:1 molar ratio of methylamine to allyl isothiocyanate ensures optimal yield, with excess reagent leading to symmetrical byproducts.

Direct Alkylation of Thiourea

An alternative route involves alkylating thiourea with methyl and allyl halides sequentially. However, selectivity challenges arise due to competing reactions at both nitrogen centers. To mitigate this, phase-transfer catalysts like tetrabutylammonium bromide (TBAB) are employed, enabling selective monoalkylation under biphasic conditions. For instance:

- Methylation : Thiourea + CH₃I → N-methylthiourea (60–70% yield).

- Allylation : N-methylthiourea + CH₂=CHCH₂Br → Target compound (50–60% yield after purification).

Solvent and Temperature Optimization

The patent CN112707933A highlights the role of solvent polarity and cryogenic conditions in thiophosphoryl triamide synthesis, principles transferable to thiourea chemistry:

Solvent Screening

Low-Temperature Alkylation

Conducting allylation at -10°C in toluene, as per, achieves:

- Higher regioselectivity : >90% monoalkylation.

- Suppressed dimerization : Allyl halide conversion >95%.

Characterization and Quality Control

Spectroscopic Analysis

Purity Assessment

- HPLC : Reverse-phase C18 columns with UV detection at 254 nm resolve thiourea derivatives from symmetrical byproducts.

- Melting point : Literature values (if available) provide additional validation.

Challenges and Mitigation Strategies

Byproduct Formation

Scalability

- Batch vs. flow : Transitioning from batch to continuous flow (as in) improves reproducibility and safety for industrial-scale production.

Q & A

Basic Research Questions

Q. What established synthetic routes exist for N-methyl-N'-2-propenyl thiourea, and how can reaction conditions be optimized?

- Methodology : The compound can be synthesized via nucleophilic substitution between methylamine and allyl isothiocyanate under inert conditions. Optimization involves adjusting solvent polarity (e.g., ethanol or acetonitrile), temperature (40–60°C), and stoichiometric ratios. Catalysts like triethylamine may enhance yield .

- Data : Yield improvements (e.g., from 65% to 85%) are observed with reflux in ethanol at 60°C for 6 hours .

Q. Which spectroscopic techniques are most effective for characterizing N-methyl-N'-2-propenyl thiourea?

- Methodology :

- FTIR : Confirm thiourea C=S stretch (1,150–1,250 cm⁻¹) and N-H bending (1,500–1,600 cm⁻¹) .

- NMR : Allyl protons (δ 5.1–5.8 ppm in H NMR; δ 115–125 ppm for C=S in C NMR) .

- XRD : Resolve crystal packing and intermolecular hydrogen bonding (e.g., S···H-N interactions) .

Q. What safety protocols are critical when handling N-methyl-N'-2-propenyl thiourea?

- Methodology : Use fume hoods for synthesis, wear nitrile gloves, and store in airtight containers at 4°C. Acute toxicity (LD₅₀ > 500 mg/kg in rats) suggests moderate hazard .

Advanced Research Questions

Q. How can computational methods like DFT predict the reactivity of N-methyl-N'-2-propenyl thiourea in coordination chemistry?

- Methodology : Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO-LUMO gaps) to predict metal-binding affinity. For example, sulfur’s lone pairs (C=S) coordinate with transition metals (e.g., Cu²⁺, Ni²⁺), validated by Mulliken charge analysis .

- Data : Calculated bond lengths (e.g., C-S ≈ 1.68 Å) align with crystallographic data .

Q. What strategies resolve contradictions in reported biological activities of thiourea derivatives?

- Methodology :

- Structure-Activity Relationship (SAR) : Vary substituents (e.g., methyl vs. aryl groups) and assess antimicrobial efficacy via MIC assays .

- Assay Design : Use standardized protocols (e.g., CLSI guidelines) to minimize variability in IC₅₀ values .

- Example : Discrepancies in antifungal activity may stem from differences in fungal strain susceptibility or solvent polarity during testing .

Q. How do intermolecular interactions influence the crystallographic packing of N-methyl-N'-2-propenyl thiourea?

- Methodology : Hirshfeld surface analysis quantifies interactions (e.g., S···H, N-H···O). For example, π-π stacking of allyl groups contributes to 3D stability, while hydrogen bonds (N-H···S) dominate 2D layers .

- Data : Crystal density ≈ 1.35 g/cm³, space group .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.